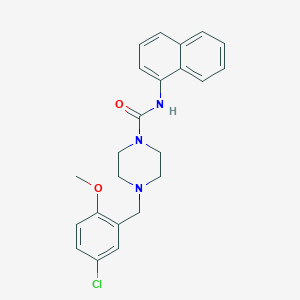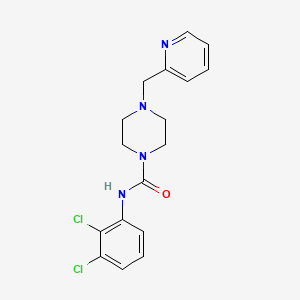![molecular formula C22H27N5O2S B4285214 N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-isopropoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4285214.png)
N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-isopropoxybenzyl)-1-piperazinyl]acetamide
Descripción general
Descripción
N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-isopropoxybenzyl)-1-piperazinyl]acetamide, commonly known as BTA-EG4, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of BTA-EG4 varies depending on its application. In medicinal chemistry, BTA-EG4 inhibits the activity of enzymes involved in cancer cell proliferation by binding to their active sites. In biochemistry, BTA-EG4 binds to metal ions in biological systems and undergoes a change in fluorescence, allowing for their detection. In materials science, BTA-EG4 is incorporated into polymers, where it forms strong intermolecular interactions, resulting in improved mechanical and thermal properties.
Biochemical and Physiological Effects:
BTA-EG4 has been shown to exhibit various biochemical and physiological effects depending on its application. In medicinal chemistry, BTA-EG4 has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In biochemistry, BTA-EG4 has been used to detect metal ions in biological systems. In materials science, BTA-EG4 has been incorporated into polymers to create materials with improved mechanical and thermal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTA-EG4 has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment for its synthesis and characterization.
Direcciones Futuras
There are several future directions for the study of BTA-EG4, including its potential applications in drug delivery, imaging, and sensing. In drug delivery, BTA-EG4 could be used as a carrier for targeted drug delivery to cancer cells. In imaging, BTA-EG4 could be used as a fluorescent probe for the detection of metal ions in biological systems. In sensing, BTA-EG4 could be used to create sensors for the detection of various analytes in environmental and biological samples.
Conclusion:
In conclusion, BTA-EG4 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on BTA-EG4 could lead to the development of novel materials, drugs, and sensors with significant practical applications.
Aplicaciones Científicas De Investigación
BTA-EG4 has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, BTA-EG4 has been shown to exhibit anti-cancer properties by inhibiting the activity of certain enzymes involved in cancer cell proliferation. In biochemistry, BTA-EG4 has been used as a fluorescent probe for the detection of metal ions in biological systems. In materials science, BTA-EG4 has been incorporated into polymers to create materials with improved mechanical and thermal properties.
Propiedades
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-2-[4-[(4-propan-2-yloxyphenyl)methyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2S/c1-16(2)29-19-6-3-17(4-7-19)14-26-9-11-27(12-10-26)15-22(28)23-18-5-8-20-21(13-18)25-30-24-20/h3-8,13,16H,9-12,14-15H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZQWAQYCZOCDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CN2CCN(CC2)CC(=O)NC3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(5-chloro-2-thienyl)methyl]-N-(4-ethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B4285140.png)
![4-[(5-chloro-2-thienyl)methyl]-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide](/img/structure/B4285143.png)
![methyl 3-({[4-(4-pyridinylmethyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4285146.png)

![N-[3-(methylthio)phenyl]-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285162.png)


![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4285185.png)

![N-2,1,3-benzoxadiazol-4-yl-2-{4-[4-(benzyloxy)-3-methoxybenzyl]-1-piperazinyl}acetamide](/img/structure/B4285195.png)
![N-2,1,3-benzothiadiazol-4-yl-2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}acetamide](/img/structure/B4285201.png)
![N-(3-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4285208.png)
![N-(4-ethoxyphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4285228.png)
